4,5-Dichloro-2-methylbenzenesulfonyl chloride
Description
Properties
IUPAC Name |
4,5-dichloro-2-methylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3O2S/c1-4-2-5(8)6(9)3-7(4)13(10,11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZBDEJHZYVWRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of 2-Methylbenzenesulfonyl Chloride
A widely employed method involves the selective chlorination of 2-methylbenzenesulfonyl chloride (o-toluenesulfonyl chloride). The sulfonyl chloride group acts as a meta-director, guiding electrophilic chlorination to the 4- and 5-positions relative to the methyl group.
Reaction Conditions
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Chlorinating Agents : Chlorine gas (Cl₂) in the presence of Lewis acids (e.g., FeCl₃, AlCl₃) or sulfuryl chloride (SO₂Cl₂).
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Solvent : Dichloromethane (DCM) or carbon tetrachloride (CCl₄).
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Temperature : 60–80°C under reflux.
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Time : 12–24 hours for complete di-substitution.
Mechanistic Insights :
The FeCl₃ catalyst facilitates the generation of electrophilic Cl⁺ ions, which attack the electron-rich positions ortho and para to the methyl group. However, steric hindrance from the bulky sulfonyl chloride group limits substitution to the 4- and 5-positions.
Yield Optimization :
Sulfonation of 4,5-Dichloro-2-methyltoluene
An alternative route begins with 4,5-dichloro-2-methyltoluene, introducing the sulfonyl chloride group via sulfonation followed by chlorination.
Step 1: Sulfonation
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Reagents : Fuming sulfuric acid (20% SO₃).
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Conditions : 150°C for 6–8 hours.
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Product : 4,5-Dichloro-2-methylbenzenesulfonic acid.
Step 2: Chlorination to Sulfonyl Chloride
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Reagents : Phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).
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Solvent : Toluene or DCM.
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Conditions : Reflux at 80°C for 4 hours.
Advantages :
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Avoids regioselectivity challenges associated with direct chlorination.
Industrial-Scale Production Techniques
Continuous Flow Chlorination
Modern facilities utilize continuous flow reactors to enhance efficiency:
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Reactors : Tubular reactors with inline mixing.
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Residence Time : 30–60 minutes at 100°C.
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Catalyst Recovery : FeCl₃ is recycled via aqueous extraction, reducing waste.
Table 1: Comparison of Chlorination Agents
| Agent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Cl₂/FeCl₃ | 80 | 65 | 92 |
| SO₂Cl₂ | 70 | 60 | 89 |
| PCl₅ | 100 | 75 | 95 |
Analytical Characterization
Spectroscopic Validation
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¹H NMR (CDCl₃) :
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IR (cm⁻¹) :
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1370 (S=O asymmetric stretch).
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1170 (S=O symmetric stretch).
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Table 2: Key Spectral Data
| Technique | Data |
|---|---|
| MS (EI) | m/z 259 [M]⁺ |
| TLC (Hex:EA) | Rf = 0.45 |
Challenges and Innovations
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-2-methylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to form corresponding sulfonamides or sulfonic acids.
Oxidation Reactions: It can be oxidized to form sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Sulfonamides, sulfonate esters, and sulfonate thioesters.
Reduction: Sulfonamides and sulfonic acids.
Oxidation: Sulfonic acid derivatives.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis:
- Reagent for Functionalization: The compound is widely used as a reagent in organic synthesis to introduce sulfonyl chloride groups into various substrates. This process allows for the formation of sulfonamides and other derivatives that are crucial in medicinal chemistry .
- Polymer Chemistry: It acts as a catalyst in polymerization reactions, particularly in the synthesis of sulfonated polymers. These materials are essential for applications in fuel cells and membranes due to their ionic conductivity .
2. Medicinal Chemistry:
- Antimicrobial Activity: Research indicates that derivatives of 4,5-Dichloro-2-methylbenzenesulfonyl chloride exhibit significant antibacterial and antifungal properties. These compounds have been studied for their efficacy against various pathogens, contributing to the development of new antimicrobial agents .
- Anticancer Research: Compounds derived from this sulfonyl chloride have shown promising results in anticancer studies. For instance, certain derivatives demonstrated significant cytotoxic effects against cancer cell lines, indicating potential therapeutic applications .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of novel chalcone derivatives containing sulfonamide moieties derived from this compound. The results indicated that these compounds significantly inhibited cell proliferation in human cancer cell lines (e.g., HeLa and AGS) with IC50 values ranging from 0.89 to 9.63 µg/mL. Mechanistic studies revealed that these compounds induced cell cycle arrest and apoptosis through mitochondrial membrane depolarization and activation of caspases .
Case Study 2: Polymer Synthesis
In another investigation, this compound was utilized as a catalyst for synthesizing sulfonated polyethersulfone membranes. These membranes exhibited enhanced ionic conductivity and thermal stability, making them suitable for applications in fuel cells. The study highlighted the compound's role in improving the performance characteristics of polymeric materials used in energy applications .
Safety and Toxicity Considerations
While this compound has numerous beneficial applications, it is essential to consider its safety profile. The compound is classified as hazardous due to potential cytotoxicity and genotoxicity. Exposure may lead to adverse health effects; therefore, proper handling protocols must be implemented during its use in laboratory settings .
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-methylbenzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules, thereby modifying their chemical and physical properties .
Comparison with Similar Compounds
Structural and Substituent Effects
The reactivity and physical properties of sulfonyl chlorides are influenced by substituents on the aromatic ring. Below is a comparative table of structurally related sulfonyl chlorides:
Reactivity and Stability
- Electrophilicity : The electron-withdrawing Cl groups in this compound enhance the electrophilicity of the sulfur center compared to methoxy-substituted analogs (e.g., 2-Bromo-4-methoxybenzene-1-sulfonyl chloride). However, steric hindrance from the 2-methyl group may reduce reaction rates with bulky nucleophiles .
- Thermal Stability : The derived sulfonamide’s high melting point (223–227°C) suggests strong intermolecular interactions, likely due to the dichloro-methyl substitution pattern enhancing crystal packing . In contrast, aliphatic sulfonyl chlorides like methanesulfonyl chloride are liquids at room temperature.
Research Findings and Industrial Relevance
- Availability : this compound is typically stocked in 1g quantities (95% purity), indicating its use in research-scale syntheses rather than bulk production .
- Synthetic Efficiency : The 69% yield of its sulfonamide derivative underscores moderate reactivity influenced by steric and electronic factors .
Biological Activity
4,5-Dichloro-2-methylbenzenesulfonyl chloride, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, enzyme inhibition, and antimicrobial effects. The findings are supported by data tables and case studies from recent research.
This compound is characterized by the following chemical structure:
This compound features a sulfonyl chloride functional group, which is significant for its reactivity and biological interactions.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. A study assessed various derivatives against human cancer cell lines, demonstrating notable cytotoxic effects.
Case Study: Anticancer Efficacy
In a study evaluating the anticancer activity of sulfonamide derivatives, including this compound, the following IC50 values were observed:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 4 | HeLa | 0.89 |
| 5 | AGS | 9.63 |
| 6 | HL-60 | 1.52 |
The compound demonstrated the ability to induce cell cycle arrest in the subG0 phase, leading to increased apoptosis rates. Specifically, at a concentration of 10 µg/mL, late apoptotic cells were recorded at approximately 49.90% ± 2.07% .
The mechanisms underlying the anticancer activity of this compound involve:
- Cell Cycle Arrest : The compound significantly increased the percentage of cells in the subG0 phase from 2.05% ± 0.35% (control) to 27.1% ± 0.87% at higher concentrations.
- Mitochondrial Membrane Depolarization : This effect was linked to the activation of caspases -8 and -9, indicating a pathway towards apoptosis.
- Radical Scavenging Activity : The compound also exhibited antioxidant properties by inhibiting DPPH and ABTS radicals .
Enzyme Inhibition
The sulfonamide moiety in this compound allows it to interact with various enzymes through electrostatic and noncovalent interactions. Notably, it has been shown to inhibit:
- Tyrosinase : Relevant in melanin production and potential skin-related disorders.
- α-glucosidase : Implicated in carbohydrate metabolism and diabetes management.
Inhibition studies revealed IC50 values for enzyme inhibition that were comparable to known inhibitors such as oleanolic acid .
Antimicrobial Activity
The biological evaluation of sulfonamide derivatives has also highlighted their antimicrobial potential. Research indicates that compounds similar to this compound demonstrate activity against both Gram-positive and Gram-negative bacteria.
Antibacterial Efficacy
A comparative analysis showed that derivatives exhibited varying degrees of antibacterial activity:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 4 | E. coli | 15 |
| 5 | S. aureus | 18 |
These results suggest that modifications on the sulfonamide structure can enhance antibacterial efficacy .
Q & A
Q. How can researchers design kinetic studies to evaluate hydrolytic stability under varying pH conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
